![molecular formula C8H7BrO4 B1338319 5-Bromo-2-hydroxy-3-methoxybenzoic acid CAS No. 35090-76-7](/img/structure/B1338319.png)
5-Bromo-2-hydroxy-3-methoxybenzoic acid
Overview
Description
5-Bromo-2-hydroxy-3-methoxybenzoic acid is a chemical compound with the CAS Number: 132020-40-7 . It has a molecular weight of 247.05 . The compound is typically stored at room temperature and comes in a powder form .
Molecular Structure Analysis
The InChI code for 5-Bromo-2-hydroxy-3-methoxybenzoic acid is 1S/C8H7BrO4/c1-13-4-2-5(8(11)12)7(10)6(9)3-4/h2-3,10H,1H3,(H,11,12) . The compound’s structure includes a bromine atom, a hydroxyl group, and a methoxy group attached to a benzoic acid core .Physical And Chemical Properties Analysis
5-Bromo-2-hydroxy-3-methoxybenzoic acid is a solid at room temperature . It has a melting point of 194-195°C .Scientific Research Applications
Here is a comprehensive analysis of the scientific research applications of 5-Bromo-2-hydroxy-3-methoxybenzoic acid:
Fungicidal Properties
5-Bromo-2-hydroxy-3-methoxybenzoic acid (5BHB) has been shown to possess fungicidal properties, which could be valuable in agricultural research and development for protecting crops against fungal infections .
Brain Uptake Studies
The uptake of 5BHB in the brain has been studied using positron emission tomography (PET) and computerized tomography (CT) scans in monkeys. This suggests potential applications in neurological research, particularly in understanding how certain compounds are absorbed and utilized by the brain .
Internal Standard in HPLC
It has been used as an internal standard during the simultaneous quantification of acetylsalicylic acid and its metabolite salicylic acid in human plasma by high-performance liquid chromatography (HPLC), indicating its role in analytical chemistry .
Synthesis of Benzofuranone
The compound has been utilized in large-scale synthesis of 7-methoxy-3(2H)-benzofuranone, which could have various applications ranging from material science to pharmaceuticals .
Urolithin Derivatives Synthesis
It is suitable for use in the syntheses of urolithin derivatives, which are compounds of interest due to their potential health benefits and roles in metabolism .
Safety and Hazards
The compound is classified as dangerous with hazard statements H302, H315, H318, H335 . It can cause skin and eye irritation and may be harmful if swallowed . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use personal protective equipment like dust masks, eyeshields, and gloves .
properties
IUPAC Name |
5-bromo-2-hydroxy-3-methoxybenzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrO4/c1-13-6-3-4(9)2-5(7(6)10)8(11)12/h2-3,10H,1H3,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VQCPZBYERTTWDS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1O)C(=O)O)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10544642 | |
Record name | 5-Bromo-2-hydroxy-3-methoxybenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10544642 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.04 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
35090-76-7 | |
Record name | 5-Bromo-2-hydroxy-3-methoxybenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10544642 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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